3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a novel compound known for its potential therapeutic applications. It has shown significant promise in inhibiting the misfolding and aggregation of α-synuclein, a protein associated with neurodegenerative diseases such as Parkinson’s disease . This compound’s unique structure allows it to bind specifically to α-synuclein, offering potential for both diagnostic and therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves several key steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenylethenyl group: This step typically involves a Heck reaction, where a palladium catalyst facilitates the coupling of an aryl halide with an alkene.
Attachment of the methoxyphenylcarbamoyl group: This is usually done through an amide coupling reaction, using reagents like EDCI or HATU to activate the carboxylic acid and facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis would likely be optimized to improve yield and reduce costs. This could involve:
Continuous flow chemistry: To enhance reaction efficiency and scalability.
Catalyst recycling: To reduce the cost of expensive palladium catalysts.
Green chemistry principles: To minimize the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using reagents like mCPBA to introduce oxygen functionalities.
Reduction: Employing agents like NaBH4 to reduce specific functional groups.
Substitution: Halogenation or nitration reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: NBS for bromination in acetonitrile at reflux temperature.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its ability to inhibit protein aggregation, particularly α-synuclein.
Medicine: Potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease.
Industry: Could be used in the development of diagnostic tools for early detection of neurodegenerative conditions.
Mechanism of Action
The compound exerts its effects by specifically binding to α-synuclein, preventing its misfolding and aggregation . This binding likely involves interactions with specific amino acid residues on α-synuclein, stabilizing its native conformation and preventing the formation of toxic aggregates. The exact molecular targets and pathways are still under investigation, but the compound’s specificity for α-synuclein makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds
3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Unique for its specific binding to α-synuclein.
Indole derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Pinacol boronic esters: Valuable in organic synthesis for their stability and versatility.
Uniqueness
What sets This compound apart is its high specificity for α-synuclein, making it particularly useful for targeting neurodegenerative diseases. Its ability to inhibit protein aggregation without affecting other cellular processes highlights its potential as a therapeutic agent.
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H20N4O4/c1-31-18-9-5-8-16(12-18)25-22(28)19-14-24-27-17(11-10-15-6-3-2-4-7-15)13-20(23(29)30)26-21(19)27/h2-14,17,26H,1H3,(H,25,28)(H,29,30)/b11-10+ |
InChI Key |
HLPJQGAKUYOPQS-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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